molecular formula C22H13BrClNO3 B5045000 N-(4-bromo-2-chlorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

N-(4-bromo-2-chlorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B5045000
M. Wt: 454.7 g/mol
InChI Key: RACVPZHSQLRPIG-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 4-bromo-2-chlorophenyl group and a 2-oxo-2H-chromen-3-yl group attached to a benzamide core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 2-oxo-2H-chromen-3-yl intermediate: This step involves the cyclization of a suitable precursor, such as salicylaldehyde, with an appropriate reagent like acetic anhydride under acidic conditions to form the chromenone structure.

    Coupling with 4-bromo-2-chloroaniline: The chromenone intermediate is then reacted with 4-bromo-2-chloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability in production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The chromenone moiety can undergo oxidation to form quinones or reduction to form dihydro derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Substituted derivatives with different nucleophiles.

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chromenone moiety is known for its ability to intercalate with DNA, while the benzamide group can inhibit enzymes like histone deacetylases, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-chlorophenyl)-3-(2-oxo-2H-chromen-3-yl)acetamide: Similar structure but with an acetamide group instead of benzamide.

    N-(4-bromo-2-chlorophenyl)-3-(2-oxo-2H-chromen-3-yl)thiobenzamide: Contains a thiobenzamide group, which may alter its reactivity and biological activity.

Uniqueness

N-(4-bromo-2-chlorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is unique due to the combination of the chromenone and benzamide moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-3-(2-oxochromen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrClNO3/c23-16-8-9-19(18(24)12-16)25-21(26)15-6-3-5-13(10-15)17-11-14-4-1-2-7-20(14)28-22(17)27/h1-12H,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACVPZHSQLRPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NC4=C(C=C(C=C4)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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